![molecular formula C18H16F3NO4 B13998321 n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide CAS No. 40135-88-4](/img/structure/B13998321.png)
n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a trifluoromethyl group, and a hydroxyphenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic anhydride in the presence of a base.
Coupling with Hydroxyphenylethylamine: The final step involves coupling the benzodioxole derivative with hydroxyphenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide can be compared with similar compounds such as:
N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: Similar structure but with a cyano group instead of a trifluoromethyl group.
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(3S,6aR,8S,10aR)-3-hydroxydecahydropyrano[2,3-c][1,5]oxazocin-8-yl]acetamide: Contains a pyrano[2,3-c][1,5]oxazocin ring instead of a hydroxyphenylethyl group.
The uniqueness of this compound lies in its combination of a benzodioxole ring, a trifluoromethyl group, and a hydroxyphenylethyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
40135-88-4 |
|---|---|
分子式 |
C18H16F3NO4 |
分子量 |
367.3 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)17(24)22(8-7-12-1-4-14(23)5-2-12)10-13-3-6-15-16(9-13)26-11-25-15/h1-6,9,23H,7-8,10-11H2 |
InChI 键 |
FVOHWJUBZNYSHR-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


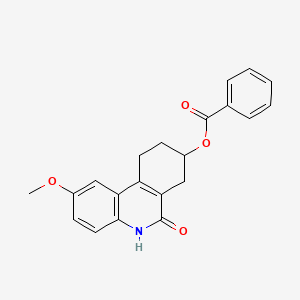
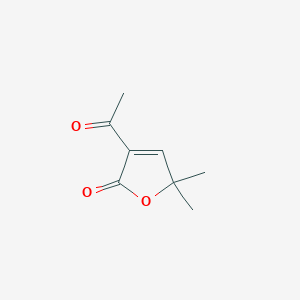
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
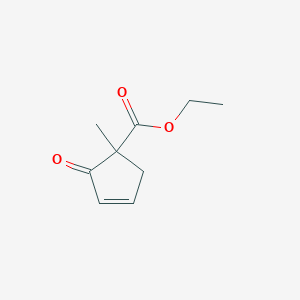
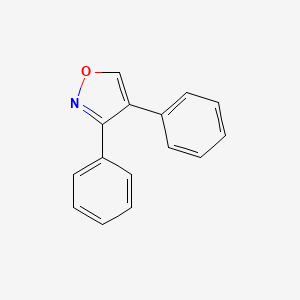
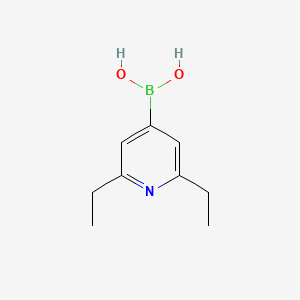
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
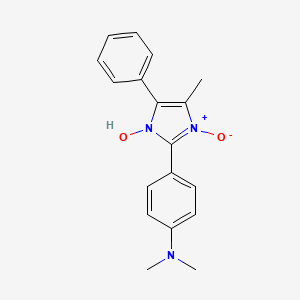
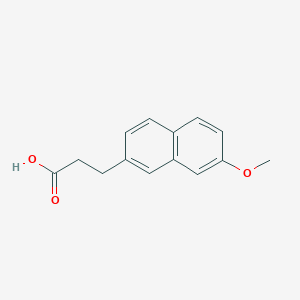
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
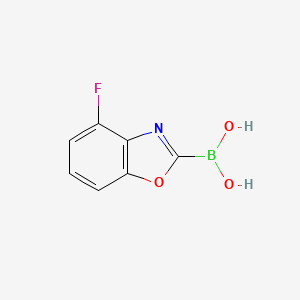
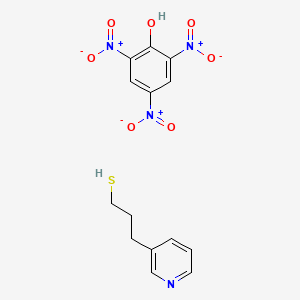
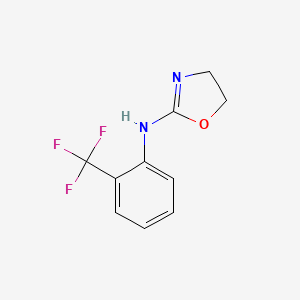
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
